molecular formula C20H20N4O3 B2445162 (4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone CAS No. 887884-52-8

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone

Cat. No. B2445162
CAS RN: 887884-52-8
M. Wt: 364.405
InChI Key: SMCQYFVIZQGKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Piperidine is a six-membered ring with one nitrogen atom and five carbon atoms. It is a common structure in many pharmaceuticals and alkaloids.


Molecular Structure Analysis

The molecular structure of this compound would include an imidazole ring attached to a piperidine ring through a methanone linkage, and a phenyl ring attached to the methanone group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Chemical Inhibitors and Drug Interactions

Cytochrome P450 (CYP) enzymes metabolize a diverse number of drugs, and understanding the selectivity of chemical inhibitors can help predict drug-drug interactions (DDIs). Selective inhibitors for various CYP isoforms have been identified, contributing to a better understanding of metabolism-based DDIs and the design of safer drugs (Khojasteh et al., 2011).

DNA Minor Groove Binders

Compounds like Hoechst 33258, which share structural motifs with benzimidazoles, bind strongly to the minor groove of DNA, influencing drug design for targeting specific DNA regions. This class of compounds is utilized in fluorescent DNA staining and has potential applications in drug design due to its ability to recognize and bind DNA sequences (Issar & Kakkar, 2013).

Nucleophilic Aromatic Substitution

The study of nucleophilic aromatic substitution reactions involving compounds like piperidine elucidates mechanisms relevant to the synthesis of novel compounds, including potential pharmaceuticals. Understanding these reactions helps in designing compounds with desired properties and reactivities (Pietra & Vitali, 1972).

Advanced Oxidation Processes

Research on advanced oxidation processes (AOPs) for degrading recalcitrant compounds in the environment, such as acetaminophen, highlights the importance of understanding the chemical stability and reaction pathways of pharmaceuticals. This knowledge contributes to environmental protection and the development of more sustainable pharmaceutical practices (Qutob et al., 2022).

Future Directions

The future directions for this compound would depend on its potential applications. Given the presence of an imidazole ring, it could be explored for various pharmaceutical applications, as imidazole rings are found in many drugs .

properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-methyl-3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O3/c1-13-6-7-15(12-18(13)24(26)27)20(25)23-10-8-14(9-11-23)19-21-16-4-2-3-5-17(16)22-19/h2-7,12,14H,8-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMCQYFVIZQGKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-methyl-3-nitrophenyl)methanone

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